MK-0429

説明

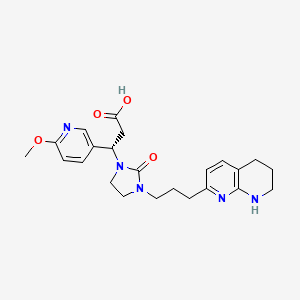

Structure

3D Structure

特性

IUPAC Name |

(3S)-3-(6-methoxypyridin-3-yl)-3-[2-oxo-3-[3-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)propyl]imidazolidin-1-yl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H29N5O4/c1-32-20-9-7-17(15-25-20)19(14-21(29)30)28-13-12-27(23(28)31)11-3-5-18-8-6-16-4-2-10-24-22(16)26-18/h6-9,15,19H,2-5,10-14H2,1H3,(H,24,26)(H,29,30)/t19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGFOOLONGOBCMP-IBGZPJMESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=C(C=C1)C(CC(=O)O)N2CCN(C2=O)CCCC3=NC4=C(CCCN4)C=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=NC=C(C=C1)[C@H](CC(=O)O)N2CCN(C2=O)CCCC3=NC4=C(CCCN4)C=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H29N5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901347137 | |

| Record name | (3S)-3-(6-Methoxy-3-pyridyl)-3-(2-oxo-3-(3-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)propyl)imidazolidin-1-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901347137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

439.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

227963-15-7 | |

| Record name | MK-0429 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0227963157 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (3S)-3-(6-Methoxy-3-pyridyl)-3-(2-oxo-3-(3-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)propyl)imidazolidin-1-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901347137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-3-(6-methoxypyridin-3-yl)-3-(2-oxo-3-(3-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)propyl)imidazolidin-1-yl)propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MK-0429 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1JL033A2D0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

MK-0429: A Technical Guide to its Mechanism of Action in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

MK-0429 is a potent and selective, orally bioavailable non-peptide antagonist of the αvβ3 integrin receptor. This document provides a comprehensive technical overview of the mechanism of action of this compound in cancer cells, with a focus on its role in inhibiting key cellular processes that drive tumor progression and metastasis. Preclinical studies have demonstrated its efficacy in reducing tumor growth, metastasis, and angiogenesis in various cancer models, primarily through the disruption of the αvβ3 integrin-mediated signaling cascade. This guide synthesizes the available quantitative data, details key experimental methodologies, and visualizes the underlying molecular pathways to serve as a valuable resource for the scientific community.

Core Mechanism of Action: Targeting the αvβ3 Integrin

This compound's primary molecular target is the αvβ3 integrin, a heterodimeric transmembrane receptor that plays a crucial role in cell-cell and cell-extracellular matrix (ECM) interactions. In cancer, the upregulation of αvβ3 integrin is associated with enhanced tumor growth, invasion, and angiogenesis. This compound, acting as an RGD (Arginine-Glycine-Aspartic acid) mimetic, competitively binds to the RGD-binding site on the αvβ3 integrin, thereby preventing its interaction with ECM proteins such as vitronectin, fibronectin, and osteopontin. This blockade disrupts the downstream signaling pathways that are critical for cancer cell survival and proliferation.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies evaluating the efficacy of this compound.

Table 1: In Vitro Binding Affinity and Potency of this compound

| Parameter | Species | Integrin Subtype | Value | Reference |

| IC50 | Human | αvβ3 | 2.8 nM | [1] |

| Human | αvβ1 | 1.6 nM | [1] | |

| Human | αvβ5 | 0.1 nM | [1] | |

| Human | αvβ6 | 0.7 nM | [1] | |

| Human | αvβ8 | 0.5 nM | [1] | |

| Human | α5β1 | 12.2 nM | [1] | |

| Kd | Human | αvβ3 | 0.33 ± 0.04 nM | [2][3] |

| Murine | αvβ3 | 0.56 ± 0.07 nM | [2][3] | |

| Rat | αvβ3 | 1.23 ± 0.11 nM | [2][3] | |

| IC50 (Cell Adhesion) | Human (HEK293-αvβ3 cells) | αvβ3 | 0.58 ± 0.30 nM | [2][3] |

Table 2: In Vivo Efficacy of this compound in a Murine Melanoma Metastasis Model (B16F10) [4]

| Treatment Group | Dose | Reduction in Metastatic Tumor Colonies | Reduction in Tumor Area |

| This compound | 100 mg/kg (p.o., b.i.d.) | 64% | Not Reported |

| This compound | 300 mg/kg (p.o., b.i.d.) | 57% | 60% |

Table 3: Effect of this compound on Lung Metastases Progression in a Murine Melanoma Model (B16F10-luc) [4]

| Treatment Group | Dose | Reduction in Ventral Lung Metastases | Reduction in Dorsal Lung Metastases |

| This compound | 300 mg/kg | 22% | 38% |

Signaling Pathway Analysis

This compound exerts its anti-cancer effects by inhibiting the αvβ3 integrin-mediated activation of the Focal Adhesion Kinase (FAK), Mitogen-activated protein kinase kinase (MEK), and Extracellular signal-regulated kinase (ERK) signaling pathway.[5] Upon ligand binding, αvβ3 integrin clustering leads to the autophosphorylation and activation of FAK. Activated FAK then serves as a scaffold for various signaling proteins, leading to the activation of the Ras/Raf/MEK/ERK cascade, which ultimately promotes gene expression involved in cell proliferation, survival, and migration. By blocking the initial ligand binding to αvβ3, this compound effectively abrogates this entire downstream signaling cascade.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Orally active αvβ3 integrin inhibitor this compound reduces melanoma metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Orally active αvβ3 integrin inhibitor this compound reduces melanoma metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Inhibition of angiogenesis and tumor progression of this compound, an integrin αvβ3 antagonist, on oral squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

MK-0429 Binding Affinity to αvβ3 Integrin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the binding affinity of MK-0429 to the αvβ3 integrin. It consolidates quantitative data, details experimental methodologies, and visualizes key pathways and workflows to support research and development efforts in oncology and bone metabolism. This compound is a potent and selective, orally active, nonpeptide antagonist of the αvβ3 integrin, a receptor implicated in tumor angiogenesis, metastasis, and osteoporosis.

Quantitative Binding Affinity Data

The binding affinity of this compound for αvβ3 integrin has been characterized using various assays, demonstrating high affinity and selectivity. The following table summarizes the key quantitative data from published studies.

| Parameter | Species/Cell Line | Value | Assay Type | Notes |

| IC50 | Human (purified αvβ3) | 0.08 nM | SPAV3 Assay | Potent inhibition of ligand binding to the purified human integrin.[1][2][3] |

| IC50 | HEK293-αvβ3 cells | 0.58 ± 0.30 nM | Cell Adhesion Assay (Vitronectin) | Inhibition of cell adhesion to the extracellular matrix protein vitronectin.[4] |

| IC50 | - | 80 nM | Not Specified | Orally active, potent, selective and nonpeptide αvβ3 integrin antagonist.[5] |

| IC50 | - | 2.8 nM | Not Specified | Potent integrin antagonist.[6] |

| Kd | Human (purified αvβ3) | 0.33 ± 0.04 nM | Radioligand Binding Assay (³H-MK-0429) | Direct measurement of the equilibrium dissociation constant.[4] |

| Kd | Murine (purified αvβ3) | 0.56 ± 0.07 nM | Radioligand Binding Assay (³H-MK-0429) | High affinity for the murine form of the receptor.[4] |

| Kd | Rat (purified αvβ3) | 1.23 ± 0.11 nM | Radioligand Binding Assay (³H-MK-0429) | High affinity for the rat form of the receptor.[4] |

Selectivity Profile:

This compound exhibits significant selectivity for αvβ3 over other integrins:

-

αvβ5: Approximately 100-fold less potent in blocking adhesion of HEK293 cells overexpressing αvβ5 to vitronectin.[4]

-

αIIbβ3 and α5β1: Over 1,000-fold less active in blocking adhesion functions mediated by these integrins to fibrinogen or fibronectin, respectively.[4]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the binding affinity of this compound to αvβ3 integrin.

Solid-Phase Binding Assay

This assay quantifies the direct binding of an inhibitor to the purified integrin receptor.

Materials:

-

Purified human αvβ3 integrin

-

Radiolabeled ligand (e.g., ³H-MK-0429)

-

Unlabeled this compound

-

96-well microtiter plates

-

Binding Buffer (e.g., 25 mM Tris-HCl, 150 mM NaCl, 1 mM MnCl₂, pH 7.4)

-

Wash Buffer (e.g., Binding Buffer with 0.05% Tween-20)

-

Scintillation fluid and counter

Protocol:

-

Plate Coating: Coat 96-well microtiter plates with purified αvβ3 integrin (e.g., 1-10 µg/mL in a suitable buffer) overnight at 4°C.

-

Blocking: Wash the wells with Wash Buffer and block non-specific binding sites with a blocking buffer (e.g., 1% BSA in Binding Buffer) for 1-2 hours at room temperature.

-

Competition Reaction: Add a fixed concentration of radiolabeled ligand (e.g., ³H-MK-0429) to each well, along with varying concentrations of unlabeled this compound.

-

Incubation: Incubate the plate for a defined period (e.g., 2-4 hours) at room temperature to allow binding to reach equilibrium.

-

Washing: Aspirate the contents of the wells and wash multiple times with ice-cold Wash Buffer to remove unbound ligand.

-

Quantification: Add scintillation fluid to each well and measure the bound radioactivity using a scintillation counter.

-

Data Analysis: The IC50 value is determined by plotting the percentage of inhibition of radioligand binding against the concentration of unlabeled this compound and fitting the data to a sigmoidal dose-response curve.

Cell Adhesion Assay

This assay measures the ability of an inhibitor to block the adhesion of cells expressing αvβ3 integrin to an extracellular matrix (ECM) protein.

Materials:

-

HEK293 cells stably transfected to overexpress human αvβ3 integrin (HEK293-αvβ3).

-

Vitronectin or other ECM proteins (e.g., fibronectin).

-

96-well tissue culture plates.

-

Cell culture medium (e.g., DMEM with 10% FBS).

-

Serum-free medium.

-

This compound.

-

Calcein-AM or other cell viability dye.

-

Phosphate-Buffered Saline (PBS).

Protocol:

-

Plate Coating: Coat 96-well plates with vitronectin (e.g., 1-10 µg/mL in PBS) overnight at 4°C.

-

Blocking: Wash the wells with PBS and block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1 hour at 37°C.

-

Cell Preparation: Culture HEK293-αvβ3 cells to sub-confluency, detach them (e.g., with trypsin-EDTA), wash, and resuspend in serum-free medium.

-

Inhibition: Pre-incubate the cells with varying concentrations of this compound for a defined period (e.g., 30 minutes) at 37°C.

-

Cell Seeding: Add the cell suspension to the coated and blocked wells.

-

Adhesion Incubation: Incubate the plate for 1-2 hours at 37°C in a humidified incubator to allow cell adhesion.

-

Washing: Gently wash the wells with PBS to remove non-adherent cells.

-

Quantification: Quantify the number of adherent cells. This can be done by staining with a fluorescent dye like Calcein-AM and measuring fluorescence, or by using a colorimetric assay for an endogenous enzyme like hexosaminidase.

-

Data Analysis: Calculate the percentage of inhibition of cell adhesion for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

Visualizations

Experimental Workflow: Solid-Phase Binding Assay

Caption: Workflow for a solid-phase binding assay to determine IC50.

Logical Relationship: this compound Inhibition of αvβ3 Integrin

Caption: this compound antagonizes αvβ3 integrin, blocking downstream signaling.

Signaling Pathway: αvβ3 Integrin Downstream Signaling

References

A Technical Guide on the Interaction of MK-0429 with Integrin αvβ3

For Researchers, Scientists, and Drug Development Professionals

Introduction

MK-0429 (also known as L-000845704) is a potent, orally active, and selective nonpeptide antagonist of the αvβ3 integrin.[1][2] Integrins are a family of transmembrane heterodimeric receptors that mediate cell-matrix and cell-cell adhesion, playing a crucial role in various physiological and pathological processes, including angiogenesis, osteoporosis, and tumor metastasis.[3][4] The αvβ3 integrin, in particular, is a key player in tumor progression and angiogenesis, making it a significant target for therapeutic intervention.[5][6] This technical guide provides a comprehensive overview of the interaction between this compound and integrin αvβ3, focusing on its binding characteristics, the experimental protocols used to determine these interactions, and the associated signaling pathways. While the specific crystalline structure of this compound bound to integrin αvβ3 is not publicly available, this guide leverages available data on its binding affinity, selectivity, and the structural context of related inhibitors.

Binding Affinity and Selectivity of this compound

This compound exhibits high affinity for the human αvβ3 integrin.[1][2] Its binding characteristics have been quantified through various in vitro assays, demonstrating its potency and selectivity.

| Parameter | Integrin Subtype | Species | Value | Reference |

| IC50 | αvβ3 | Human | 0.08 nM | [1][2] |

| αvβ1 | - | 1.6 nM | [7] | |

| αvβ5 | - | 0.1 nM | [7] | |

| αvβ6 | - | 0.7 nM | [7] | |

| αvβ8 | - | 0.5 nM | [7] | |

| α5β1 | - | 12.2 nM | [7] | |

| Kd | αvβ3 | Human | 0.33 ± 0.04 nM | [1][2] |

| αvβ3 | Murine | 0.56 ± 0.07 nM | [1][2] | |

| αvβ3 | Rat | 1.23 ± 0.11 nM | [1][2] | |

| Cell Adhesion IC50 | αvβ3 (to vitronectin) | Human | 0.58 ± 0.30 nM | [1][2] |

Table 1: Quantitative binding data for this compound to various integrins.

This compound demonstrates significant selectivity for αvβ3, being approximately 100-fold less potent in blocking the adhesion of cells overexpressing the closely related αvβ5 integrin and over 1,000-fold less active against αIIbβ3 or α5β1 integrins.[1][2]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of this compound's interaction with integrins.

1. Integrin-Mediated Binding Assays

This protocol is used to determine the binding affinity of a compound to purified integrin receptors.

-

Protein Purification : Human integrin subunits αv and β3 are co-transfected into a suitable cell line, such as Human Embryonic Kidney 293 (HEK293) cells, to establish a stable cell line overexpressing the αvβ3 integrin.[1][2] The integrin is then purified from these cells using established protocols.[1][2]

-

Binding Assay :

-

The affinity of radiolabeled this compound (e.g., 3H-MK-0429) for the purified integrin is determined.[1][2]

-

Increasing concentrations of unlabeled this compound are used to compete with the radiolabeled compound for binding to the purified receptor.

-

The amount of bound radioactivity is measured, and the data are used to calculate the equilibrium dissociation constant (Kd).[1][2]

-

2. Cell Adhesion Assays

This protocol assesses the ability of a compound to inhibit cell adhesion to an extracellular matrix protein.

-

Cell Culture : HEK293 cells overexpressing specific human integrins (e.g., αvβ3, αvβ5, αIIbβ3, or α5β1) are used.[1][2]

-

Plate Coating : Microtiter wells are coated with the appropriate extracellular matrix protein (e.g., vitronectin for αvβ3 and αvβ5, fibrinogen for αIIbβ3, or fibronectin for α5β1).[1][2]

-

Adhesion Inhibition :

-

Cells (e.g., 25x103 cells/well) are added to the coated wells in the presence of increasing concentrations of this compound.[1][2]

-

The cells are allowed to attach for a specific period (e.g., 2 hours) at 37°C in a humidified incubator.[1][2]

-

The number of adherent cells is quantified, typically by staining and microscopic observation.

-

The IC50 value, the concentration of inhibitor that reduces cell adhesion by 50%, is then determined.[8]

-

Structural Insights and Crystalline Structure

While a specific PDB entry for the crystalline structure of this compound bound to integrin αvβ3 is not publicly available, studies on related compounds provide valuable insights. For instance, modifications to the RGD-based small molecule antagonist this compound led to the development of new inhibitors, TDI-4161 and TDI-3761.[9] The crystal structure of TDI-4161 bound to αvβ3 has been determined and reveals key interactions, such as a π-π interaction with Tyr122 of the βI domain, which are crucial for its inhibitory activity.[9] This information suggests a likely binding mode for this compound within the RGD-binding pocket of the integrin headpiece.

The general structure of the integrin αVβ3 ectodomain consists of a β-propeller domain from the αV subunit and a βI domain from the β3 subunit, which together form the ligand-binding headpiece.[9][10] This headpiece is connected to the transmembrane domains via "legs" composed of several domains.[9][10]

Integrin Signaling Pathway

Integrins are bidirectional signaling molecules that transmit information from the extracellular matrix (ECM) to the cell interior ("outside-in" signaling) and vice versa ("inside-out" signaling).[3][11] Upon ligand binding, integrins cluster and recruit a variety of signaling and adaptor proteins to form focal adhesions.[12] This initiates a cascade of intracellular events that regulate cell behavior.

Key Signaling Events Downstream of Integrin Activation:

-

Focal Adhesion Kinase (FAK) Activation : A primary event in integrin signaling is the autophosphorylation and activation of Focal Adhesion Kinase (FAK).[11][13]

-

Src Family Kinase Recruitment : Activated FAK recruits and activates Src family kinases.[11][13]

-

MAPK Pathway Activation : The FAK-Src complex can lead to the activation of the Ras-MAPK pathway (including ERK), which in turn regulates gene expression related to cell proliferation, survival, and differentiation.[11][14]

-

PI3K/Akt Pathway Activation : Integrin engagement can also activate the PI3K/Akt pathway, a critical regulator of cell survival and proliferation.[4]

-

Rho Family GTPases : Integrins regulate the activity of Rho family GTPases (such as Rho, Rac, and Cdc42), which are master regulators of the actin cytoskeleton, controlling cell shape, migration, and adhesion.[11][13]

This compound, by blocking the binding of natural ligands to αvβ3, is expected to inhibit these downstream signaling pathways, thereby affecting processes like cell proliferation, migration, and angiogenesis.[5]

Visualizations

Caption: Integrin αvβ3 signaling pathway and the inhibitory action of this compound.

Caption: Experimental workflow for the cell adhesion assay.

This compound is a highly potent and selective inhibitor of the αvβ3 integrin. While the precise crystal structure of its complex with the integrin remains to be publicly disclosed, the available binding data and the structures of related inhibitors provide a strong foundation for understanding its mechanism of action. The experimental protocols detailed herein are standard methods for characterizing such interactions. The inhibition of the αvβ3 integrin by this compound disrupts key signaling pathways involved in cell adhesion, migration, and proliferation, highlighting its therapeutic potential in diseases such as cancer. Further structural studies would undoubtedly provide even greater insight into the molecular details of this interaction and aid in the design of next-generation integrin inhibitors.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Orally active αvβ3 integrin inhibitor this compound reduces melanoma metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Integrin - Wikipedia [en.wikipedia.org]

- 4. Integrin Activation Contributes to Lower Cisplatin Sensitivity in MV3 Melanoma Cells by Inducing the Wnt Signalling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Orally active αvβ3 integrin inhibitor this compound reduces melanoma metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Structure-Based Discovery of a Novel Class of Small-Molecule Pure Antagonists of Integrin αVβ3 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Structural insights into the molecular recognition of integrin αVβ3 by RGD-containing ligands: The role of the specificity-determining loop (SDL) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Molecular Modeling Insights into the Structure and Behavior of Integrins: A Review | MDPI [mdpi.com]

- 11. um.es [um.es]

- 12. Integrin Cell Signaling Pathway | Thermo Fisher Scientific - SE [thermofisher.com]

- 13. Integrin-mediated signal transduction pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. geneglobe.qiagen.com [geneglobe.qiagen.com]

In Vitro Characterization of MK-0429: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive overview of the in vitro characterization of MK-0429, a potent and selective, orally active, nonpeptide pan-integrin antagonist. The focus of this guide is to present the biochemical and cellular activity, selectivity profile, and the underlying mechanism of action of this compound. Detailed experimental methodologies and a summary of quantitative data are provided to facilitate a deeper understanding of this compound's preclinical profile.

Biochemical and Cellular Activity

This compound has been extensively evaluated for its inhibitory activity against various integrin subtypes. The compound demonstrates high affinity and potent inhibition of the αvβ3 integrin, a key mediator in processes such as angiogenesis and tumor metastasis.

Table 1: Inhibitory Potency of this compound against Various Integrins

| Integrin Subtype | IC50 (nM) |

| αvβ1 | 1.6[1] |

| αvβ3 | 2.8[1] |

| αvβ5 | 0.1[1] |

| αvβ6 | 0.7[1] |

| αvβ8 | 0.5[1] |

| α5β1 | 12.2[1] |

Table 2: Binding Affinity of this compound for αvβ3 Integrin

| Species | Equilibrium Dissociation Constant (Kd) (nM) |

| Human | 0.33 ± 0.04[2][3][4] |

| Murine | 0.56 ± 0.07[2][3][4] |

| Rat | 1.23 ± 0.11[2][3][4] |

In cellular assays, this compound effectively blocks the adhesion of cells expressing αvβ3 to vitronectin.[2][3][4] Furthermore, it has been shown to inhibit osteoclastic bone resorption in vitro.[2][3][4]

Table 3: Cellular Activity of this compound

| Assay | Cell Line | Ligand | IC50 (nM) |

| Cell Adhesion | HEK293-αvβ3 | Vitronectin | 0.58 ± 0.30[2][3][4] |

| Osteoclastic Bone Resorption | - | - | 12.2 ± 4.5[2][3][4] |

Selectivity Profile

The selectivity of this compound has been demonstrated through its significantly lower potency against other related integrins. It is approximately 100-fold less potent in blocking the adhesion of HEK293 cells overexpressing the αvβ5 integrin to vitronectin and over 1,000-fold less active against integrins αIIbβ3 and α5β1.[2][3][4] This selectivity profile underscores the predominant role of αvβ3 integrin inhibition in its mechanism of action.[2][3]

Mechanism of Action and Signaling Pathway

This compound exerts its effects by antagonizing the αvβ3 integrin, thereby interfering with downstream signaling pathways crucial for cell adhesion, migration, and proliferation. Inhibition of αvβ3 by this compound has been shown to block the phosphorylation of Focal Adhesion Kinase (FAK), a key step in integrin-mediated signaling.[5][6][7] This, in turn, affects the downstream MEK/ERK pathway, which is involved in cell growth and survival.[5][6][7]

Experimental Protocols

Cell Adhesion Assay

The inhibitory effect of this compound on cell adhesion can be assessed using HEK293 cells engineered to overexpress the αvβ3 integrin.

Methodology:

-

Microtiter plates are coated with vitronectin.

-

HEK293 cells overexpressing the αvβ3 integrin are seeded into the wells.

-

This compound is added at a range of concentrations.

-

The plates are incubated to allow for cell adhesion.

-

Non-adherent cells are removed by washing.

-

The number of adherent cells is quantified using a suitable method (e.g., crystal violet staining).

-

The IC50 value is determined by plotting the percentage of inhibition against the concentration of this compound.

In Vitro Angiogenesis (Tube Formation) Assay

The anti-angiogenic potential of this compound can be evaluated by assessing its ability to inhibit the formation of capillary-like structures by endothelial cells.[5][6][7][8]

Methodology:

-

Human umbilical vein endothelial cells (HUVECs) or an immortalized endothelial cell line like HUEhT-1 are used.[5][6][7]

-

Cells are seeded onto a basement membrane matrix (e.g., Matrigel).

-

This compound is added at various concentrations.

-

The formation of tube-like structures is observed and quantified over time.

-

Inhibition of tube formation is assessed by measuring parameters such as the number of junctions, number of meshes, and total segment length.[8]

Conclusion

The in vitro data for this compound characterize it as a potent and selective antagonist of the αvβ3 integrin. Its ability to inhibit key cellular functions such as adhesion and to disrupt downstream signaling pathways highlights its potential as a therapeutic agent in contexts where αvβ3 plays a significant pathological role, such as in certain cancers and bone disorders. The detailed methodologies provided herein serve as a guide for the continued investigation and understanding of this compound's biological activities.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Orally active αvβ3 integrin inhibitor this compound reduces melanoma metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. spandidos-publications.com [spandidos-publications.com]

- 5. Inhibition of angiogenesis and tumor progression of this compound, an integrin αvβ3 antagonist, on oral squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Inhibition of angiogenesis and tumor progression of this compound, an integrin αvβ3 antagonist, on oral squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

The Discovery and Synthesis of MK-0429: A Pan-Integrin Antagonist

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

MK-0429, also known as L-000845704, is a potent, orally active, nonpeptide pan-integrin antagonist that has been investigated for its therapeutic potential in a range of diseases, including osteoporosis, metastatic cancer, and kidney fibrosis.[1][2] This technical guide provides a comprehensive overview of the discovery, synthesis, and mechanism of action of this compound. It includes a detailed summary of its biological activity, pharmacokinetic properties, and key experimental protocols. Visualizations of the relevant signaling pathway and a streamlined synthetic workflow are also presented to facilitate a deeper understanding of this significant molecule.

Discovery and Rationale

This compound was developed as a selective inhibitor of integrins, a family of transmembrane receptors that mediate cell-matrix and cell-cell adhesion.[3] Integrins, particularly the αvβ3 subtype, are implicated in pathological processes such as tumor angiogenesis, invasion, and bone resorption.[4][5] The rationale for the development of an αvβ3 antagonist like this compound was to disrupt these processes, offering a therapeutic strategy for diseases characterized by excessive cell adhesion and signaling.[6]

Biological Activity and Efficacy

This compound exhibits potent inhibitory activity against a range of integrin subtypes, with a particularly high affinity for αvβ3. The following table summarizes its in vitro inhibitory concentrations (IC50) and binding affinities.

| Target | IC50 (nM) | Species | Assay Type | Reference |

| αvβ1 | 1.6 | Human | Cell Adhesion Assay | [7] |

| αvβ3 | 2.8 | Human | Cell Adhesion Assay | [7] |

| αvβ5 | 0.1 | Human | Cell Adhesion Assay | [7] |

| αvβ6 | 0.7 | Human | Cell Adhesion Assay | [7] |

| αvβ8 | 0.5 | Human | Cell Adhesion Assay | [7] |

| α5β1 | 12.2 | Human | Cell Adhesion Assay | [7] |

| αvβ3 | 0.58 ± 0.30 | Human | Vitronectin Adhesion | [1] |

| Osteoclastic Bone Resorption | 12.2 ± 4.5 | - | In Vitro Assay | [3] |

Table 1: In Vitro Activity of this compound

Preclinical studies have demonstrated the in vivo efficacy of this compound in various disease models. In a murine melanoma metastasis model, oral administration of this compound significantly reduced the number and area of metastatic tumor colonies in the lungs.[1][2]

| Animal Model | Dose | Reduction in Tumor Colonies | Reduction in Tumor Area | Reference |

| Murine Melanoma (B16F10) | 100 mg/kg, p.o., twice daily | 64% | - | [1][2] |

| Murine Melanoma (B16F10) | 300 mg/kg, p.o., twice daily | 57% | 60% | [1][2] |

Table 2: In Vivo Efficacy of this compound in a Melanoma Metastasis Model

Synthesis of this compound

A significant advancement in the synthesis of this compound was the development of a five-step, thermodynamically controlled process, a substantial improvement over the earlier 12-step route.[4][6] The key steps in this streamlined synthesis involve an aza-Michael addition and a Suzuki-Miyaura coupling.[6]

Five-Step Synthetic Workflow

The following diagram illustrates the high-level workflow of the five-step synthesis of this compound.

References

- 1. Orally active αvβ3 integrin inhibitor this compound reduces melanoma metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Orally active αvβ3 integrin inhibitor this compound reduces melanoma metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Anya Gupta Published in Journal of Organic Chemistry | Biochemistry & Molecular Biology [bu.edu]

- 5. A novel resorption assay for osteoclast functionality based on an osteoblast-derived native extracellular matrix - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Thermodynamic Understanding of an Aza-Michael Reaction Enables Five-Step Synthesis of the Potent Integrin Inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

Pharmacokinetic properties of MK-0429 in preclinical models

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

MK-0429, also known as L-000845704, is a potent, orally active, nonpeptide antagonist of the αvβ3 integrin. Integrins are transmembrane receptors that mediate cell-matrix and cell-cell adhesion, playing a crucial role in various physiological and pathological processes, including angiogenesis, inflammation, and tumor metastasis. The αvβ3 integrin is of particular interest in oncology as it is overexpressed on the surface of various tumor cells and activated endothelial cells. By blocking the αvβ3 integrin, this compound disrupts downstream signaling pathways, thereby inhibiting processes such as cell proliferation, migration, and adhesion. This technical guide provides a comprehensive overview of the preclinical pharmacokinetic properties of this compound, summarizing available data, detailing experimental methodologies, and visualizing key pathways and workflows.

Pharmacokinetic Properties

While specific quantitative pharmacokinetic data for this compound in preclinical models remains limited in publicly available literature, existing studies confirm its oral activity and efficacy in various animal models, including mice, rats, and monkeys. A reported half-life of 3.5 hours has been noted, although the specific preclinical model was not specified. Efficacy studies in mice have utilized oral doses of 100 mg/kg and 300 mg/kg, administered twice daily.[1][2]

Due to the absence of specific Cmax, Tmax, AUC, and bioavailability data in the reviewed literature, the following tables are presented as templates to be populated as more definitive data becomes available.

Table 1: Pharmacokinetic Parameters of this compound in Rodents (Oral Administration)

| Parameter | Mouse | Rat |

| Dose (mg/kg) | Data not available | Data not available |

| Cmax (ng/mL) | Data not available | Data not available |

| Tmax (h) | Data not available | Data not available |

| AUC (ng·h/mL) | Data not available | Data not available |

| Half-life (t½) (h) | Data not available | Data not available |

| Bioavailability (%) | Data not available | Data not available |

Table 2: Pharmacokinetic Parameters of this compound in Non-Rodents (Oral Administration)

| Parameter | Monkey |

| Dose (mg/kg) | Data not available |

| Cmax (ng/mL) | Data not available |

| Tmax (h) | Data not available |

| AUC (ng·h/mL) | Data not available |

| Half-life (t½) (h) | Data not available |

| Bioavailability (%) | Data not available |

Experimental Protocols

Detailed experimental protocols for the pharmacokinetic evaluation of this compound are not extensively described in the available literature. However, based on standard practices for preclinical pharmacokinetic studies, a general methodology can be outlined.

Animal Models

Studies have been conducted in various preclinical species, including mice (e.g., B6D2F1), rats, and monkeys.[1] The choice of species is critical for translating findings to human clinical trials.

Dosing and Formulation

For oral administration, this compound can be formulated as a suspension or solution. In some mouse xenograft studies, this compound was formulated in 50% DMSO/50% distilled water and administered via a subcutaneously implanted osmotic minipump to ensure continuous and accurate dosing.[3]

Sample Collection and Processing

Blood samples are typically collected at multiple time points post-dose to characterize the plasma concentration-time profile. Standard collection sites in rodents include the tail vein or retro-orbital sinus. Blood is processed to plasma by centrifugation and stored frozen until analysis.

Bioanalytical Method

Quantification of this compound in plasma samples is typically achieved using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. This technique offers high sensitivity and selectivity for the accurate determination of drug concentrations in complex biological matrices.

Key Steps in LC-MS/MS Method Validation:

-

Selectivity and Specificity: Ensuring the method can differentiate the analyte from endogenous components and other potential interferences.

-

Linearity and Range: Establishing the concentration range over which the assay is accurate and precise.

-

Accuracy and Precision: Determining the closeness of measured values to the true value and the degree of scatter, respectively.

-

Recovery: Assessing the efficiency of the extraction process.

-

Matrix Effect: Evaluating the influence of matrix components on the ionization of the analyte.

-

Stability: Assessing the stability of the analyte in the biological matrix under various storage and processing conditions.

Signaling Pathway and Experimental Workflow

This compound Signaling Pathway

This compound exerts its biological effects by inhibiting the αvβ3 integrin signaling pathway. This inhibition prevents the phosphorylation of Focal Adhesion Kinase (FAK), which in turn blocks the downstream activation of the MEK/ERK pathway. This cascade is crucial for cell proliferation, migration, and survival.

Caption: this compound inhibits the αvβ3 integrin signaling pathway.

General Preclinical Pharmacokinetic Study Workflow

The following diagram illustrates a typical workflow for a preclinical pharmacokinetic study, from drug administration to data analysis.

Caption: A generalized workflow for a preclinical pharmacokinetic study.

Conclusion

This compound is an orally active αvβ3 integrin antagonist with demonstrated efficacy in various preclinical models. While the publicly available quantitative pharmacokinetic data is currently sparse, the established oral activity and a noted half-life of 3.5 hours provide a foundation for further investigation. The well-defined mechanism of action, involving the inhibition of the FAK/MEK/ERK signaling pathway, offers a clear rationale for its anti-tumor and anti-angiogenic effects. This technical guide serves as a summary of the current knowledge on the preclinical pharmacokinetics of this compound and provides a framework for the design and interpretation of future studies. As more comprehensive pharmacokinetic data becomes available, a more complete understanding of the disposition of this compound in preclinical species will be possible, further guiding its development as a potential therapeutic agent.

References

- 1. Orally active αvβ3 integrin inhibitor this compound reduces melanoma metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Orally active αvβ3 integrin inhibitor this compound reduces melanoma metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inhibition of angiogenesis and tumor progression of this compound, an integrin αvβ3 antagonist, on oral squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacodynamics of MK-0429: A Technical Guide to its Inhibition of Bone Resorption

For Researchers, Scientists, and Drug Development Professionals

Introduction

MK-0429 is an orally active, potent, and selective nonpeptide antagonist of the αvβ3 integrin. Initially developed for the treatment of osteoporosis, its mechanism of action centers on the inhibition of osteoclast-mediated bone resorption. This technical guide provides an in-depth overview of the pharmacodynamics of this compound, detailing its effects on bone resorption through the compilation of quantitative data from preclinical and clinical studies, elucidation of experimental protocols, and visualization of the underlying signaling pathways.

Mechanism of Action: Targeting the αvβ3 Integrin in Osteoclasts

Osteoclasts, the primary cells responsible for bone resorption, rely on the αvβ3 integrin for firm attachment to the bone matrix. This adhesion is a critical prerequisite for the formation of the "sealing zone," a specialized cellular structure that encloses the acidic microenvironment necessary for bone demineralization and degradation. The αvβ3 integrin recognizes and binds to the Arg-Gly-Asp (RGD) sequence present in bone matrix proteins such as vitronectin and osteopontin.

This compound functions as a competitive inhibitor, mimicking the RGD sequence and binding to the αvβ3 integrin with high affinity. This action prevents the attachment of osteoclasts to the bone surface, thereby disrupting the formation of the sealing zone and inhibiting subsequent bone resorption.

Signaling Pathway of αvβ3 Integrin in Osteoclasts and Inhibition by this compound

The binding of osteoclasts to the bone matrix via αvβ3 integrin initiates a downstream signaling cascade that is essential for their resorptive activity. This compound disrupts this pathway at its inception.

Quantitative Pharmacodynamic Data

The inhibitory effects of this compound on bone resorption have been quantified in various preclinical and clinical settings. The following tables summarize the key findings.

Table 1: In Vitro Inhibitory Activity of this compound

| Parameter | Species | Assay | IC50 Value | Reference |

| αvβ3 Integrin Binding | Human | Purified human integrin binding assay | 0.08 nM | [1] |

| Osteoclastic Bone Resorption | Not Specified | In vitro osteoclastic bone resorption assay | 12.2 ± 4.5 nM | [1] |

| αvβ1 Integrin Binding | Not Specified | Pan-integrin antagonist assay | 1.6 nM | |

| αvβ3 Integrin Binding | Not Specified | Pan-integrin antagonist assay | 2.8 nM | |

| αvβ5 Integrin Binding | Not Specified | Pan-integrin antagonist assay | 0.1 nM | |

| αvβ6 Integrin Binding | Not Specified | Pan-integrin antagonist assay | 0.7 nM | |

| αvβ8 Integrin Binding | Not Specified | Pan-integrin antagonist assay | 0.5 nM | |

| α5β1 Integrin Binding | Not Specified | Pan-integrin antagonist assay | 12.2 nM |

Table 2: In Vivo Effects of this compound on Bone Turnover Markers in an Ovariectomized Rat Model

| Animal Model | Duration of Treatment | Effect | Reference |

| Ovariectomized Rats | Not Specified | Significantly reduces bone turnover and increases bone mass | [1] |

Table 3: Clinical Pharmacodynamics of this compound in Humans

| Population | Study Design | Treatment Regimen | Key Findings | Reference |

| Postmenopausal Women with Osteoporosis | Randomized Phase II trial | 100 mg or 400 mg once daily, or 200 mg twice daily for 12 months | Significant increase in bone mineral density at the spine and hip compared to placebo. | [1] |

| Men with Hormone-Refractory Prostate Cancer and Bone Metastases | Randomized trial | 200 mg or 1600 mg twice daily for 4 weeks | Significant decrease in urinary N-telopeptide (uNTx) from baseline: -43.4% (200 mg group) and -34.1% (1600 mg group). | [1] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols used to evaluate the pharmacodynamics of this compound.

In Vitro Osteoclast Resorption Assay

This assay is fundamental to assessing the direct inhibitory effect of a compound on osteoclast function.

Objective: To quantify the inhibition of osteoclastic bone resorption by this compound in an in vitro setting.

General Protocol:

-

Osteoclast Precursor Isolation: Osteoclast precursors are typically isolated from the bone marrow of mice or rats, or from human peripheral blood mononuclear cells (PBMCs).

-

Osteoclast Differentiation: The precursor cells are cultured in the presence of macrophage colony-stimulating factor (M-CSF) and receptor activator of nuclear factor-κB ligand (RANKL) to induce differentiation into mature, multinucleated osteoclasts.

-

Resorption Substrate: Differentiated osteoclasts are seeded onto a resorbable substrate, such as bone slices, dentin slices, or calcium phosphate-coated plates.

-

Treatment: The osteoclast cultures are then treated with varying concentrations of this compound or a vehicle control.

-

Incubation: The cultures are incubated for a period sufficient to allow for measurable resorption (typically several days).

-

Quantification of Resorption: The resorbed area (pits) is visualized and quantified. This can be achieved by staining the substrate (e.g., with toluidine blue for bone/dentin slices or von Kossa stain for calcium phosphate) and analyzing the images using microscopy and image analysis software.

-

Data Analysis: The percentage of resorption inhibition at each concentration of this compound is calculated relative to the vehicle control to determine the IC50 value.

In Vivo Ovariectomized (OVX) Rat Model of Osteoporosis

The ovariectomized rat is a widely accepted animal model for postmenopausal osteoporosis, characterized by increased bone turnover and bone loss.

Objective: To evaluate the in vivo efficacy of this compound in preventing bone loss in a model of estrogen deficiency.

General Protocol:

-

Animal Model: Adult female Sprague-Dawley or Wistar rats are typically used. At an appropriate age (e.g., 3-6 months), the rats undergo either bilateral ovariectomy (OVX) to induce estrogen deficiency or a sham operation.

-

Treatment: Following a recovery period, the OVX rats are treated orally with this compound at various doses or a vehicle control for a specified duration (e.g., several weeks to months). A sham-operated group serves as a healthy control.

-

Monitoring: Body weight and overall health are monitored throughout the study.

-

Biomarker Analysis: Urine and/or serum samples are collected at baseline and at the end of the study to measure biomarkers of bone turnover, such as urinary N-telopeptide (uNTx) or serum C-telopeptide (sCTX).

-

Bone Mineral Density (BMD) Measurement: At the end of the study, the rats are euthanized, and bones (e.g., femur, tibia, lumbar vertebrae) are collected. BMD is measured using techniques such as dual-energy X-ray absorptiometry (DXA) or micro-computed tomography (µCT).

-

Histomorphometry: Bone histology can be performed to analyze bone microarchitecture and cellular activity.

-

Data Analysis: The effects of this compound on bone turnover markers, BMD, and bone microarchitecture are compared between the treated, vehicle-control OVX, and sham-operated groups.

Conclusion

The pharmacodynamic profile of this compound demonstrates its potent and selective inhibition of αvβ3 integrin, leading to a significant reduction in osteoclast-mediated bone resorption. Preclinical in vitro and in vivo data, along with clinical findings, consistently show a decrease in bone turnover markers and an increase in bone mineral density. The detailed experimental protocols and an understanding of the underlying signaling pathways provide a solid foundation for further research and development in the field of anti-resorptive therapies. This technical guide serves as a comprehensive resource for scientists and researchers dedicated to advancing the treatment of bone diseases such as osteoporosis.

References

The αvβ3 Integrin Antagonist MK-0429: An In-Depth Technical Guide to its Effects on Osteoclast Function

For Researchers, Scientists, and Drug Development Professionals

Introduction

MK-0429 is a potent and selective, orally active nonpeptide antagonist of the αvβ3 integrin. The αvβ3 integrin, also known as the vitronectin receptor, is highly expressed on the surface of osteoclasts and plays a critical role in their function. It mediates osteoclast adhesion to the bone matrix, a prerequisite for bone resorption. By binding to the Arg-Gly-Asp (RGD) sequence present in bone matrix proteins like vitronectin and osteopontin, the αvβ3 integrin initiates intracellular signaling cascades essential for the cytoskeletal organization, formation of the sealing zone, and the subsequent polarized secretion of acid and proteases that degrade the bone. This technical guide provides a comprehensive overview of the effects of this compound on osteoclast function, detailing its mechanism of action, summarizing key quantitative data, and providing detailed experimental protocols for in vitro assessment.

Mechanism of Action: Inhibition of αvβ3 Integrin Signaling

This compound competitively inhibits the binding of αvβ3 integrin to its ligands in the bone matrix. This disruption of ligand binding prevents the activation of downstream signaling pathways that are crucial for osteoclast function. The primary signaling cascade affected by this compound involves the Focal Adhesion Kinase (FAK) and the Mitogen-Activated Protein Kinase (MAPK) pathway, specifically MEK and ERK.

Upon ligand binding, αvβ3 integrin clustering leads to the autophosphorylation and activation of FAK. Activated FAK then serves as a scaffold for the recruitment and activation of other signaling molecules, including Src kinase. This complex further activates the Ras-Raf-MEK-ERK signaling cascade. The ERK pathway, in turn, regulates the expression and activity of transcription factors that are essential for osteoclast differentiation, survival, and bone resorptive activity. By blocking the initial ligand-integrin interaction, this compound effectively abrogates this entire signaling cascade, leading to a potent inhibition of osteoclast function.

Initial Studies on MK-0429 for Kidney Disease: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the initial preclinical studies on MK-0429, an αvβ3 integrin inhibitor, for the treatment of kidney disease, with a primary focus on diabetic nephropathy. The information presented is synthesized from publicly available research, offering a centralized resource for understanding the compound's mechanism of action, experimental validation, and potential therapeutic utility in a renal context.

Core Concepts: Mechanism of Action

This compound was initially developed as a potent and selective inhibitor of the αvβ3 integrin for the treatment of osteoporosis. However, subsequent research has unveiled its potential in modulating key pathological processes in kidney disease. The primary mechanism of this compound in the kidney revolves around its ability to act as a pan-inhibitor of multiple αv integrins. These integrins are crucial in cell adhesion and signaling, and their modulation can impact pathophysiological processes associated with diabetic nephropathy, such as alterations in the glomerular filtration barrier and the progression of kidney fibrosis.

The anti-fibrotic effects of this compound are believed to be mediated through the modulation of latent transforming growth factor-beta (TGF-β)-binding integrins, including αvβ1, αvβ6, and αvβ8. By inhibiting these integrins, this compound can suppress the TGF-β signaling pathway, a central driver of fibrosis in the kidney. This leads to a reduction in the expression of fibrosis markers and a decrease in the accumulation of extracellular matrix (ECM) components like collagen.

Quantitative Data Summary

The following tables summarize the key quantitative data from initial preclinical studies on this compound.

Table 1: In Vitro Inhibitory Activity of this compound

| Target | Assay Type | IC50 (nmol/L) | Source(s) |

| αvβ1 Integrin | Cell Adhesion Assay | 1.6 | |

| αvβ3 Integrin | Cell Adhesion Assay | 2.8 | |

| αvβ5 Integrin | Cell Adhesion Assay | 0.1 | |

| αvβ6 Integrin | Cell Adhesion Assay | 0.7 | |

| αvβ8 Integrin | Cell Adhesion Assay | 0.5 | |

| α5β1 Integrin | Cell Adhesion Assay | 12.2 | |

| Podocyte Motility | Puromycin-Induced, on Vitronectin | 9.9 | |

| PAI-1 Gene Expression | Human Primary Kidney Fibroblasts (no TGF-β) | 56.5 | |

| PAI-1 Gene Expression | Human Primary Kidney Fibroblasts (+ TGF-β) | 163 |

Table 2: In Vivo Efficacy of this compound in the ZSF1 Rat Model of Diabetic Nephropathy

| Parameter | Treatment Group | Result | Source(s) |

| Proteinuria | This compound (400 mg/kg/day) | Significant reduction | |

| Kidney Fibrosis | This compound (400 mg/kg/day) | Significant reduction | |

| Kidney Collagen I Protein | This compound (400 mg/kg/day) | Significant decrease (P < 0.01 vs. vehicle) | |

| Kidney Collagen III Protein | This compound (400 mg/kg/day) | Significant decrease (P < 0.01 vs. vehicle) | |

| Glomerular Filtration Rate (GFR) | This compound (400 mg/kg/day) | No significant effect |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the initial studies of this compound for kidney disease. These protocols are synthesized from established methodologies in the field and are intended to provide a comprehensive understanding of the experimental approach.

Podocyte Motility Assay

Objective: To assess the effect of this compound on the migration of podocytes, a key cell type in the glomerular filtration barrier.

Methodology:

-

Cell Culture: Human podocytes are cultured to differentiation on plates coated with vitronectin.

-

Induction of Motility: Podocyte motility is induced by treatment with a pro-motility agent such as puromycin.

-

Treatment: Cells are treated with varying concentrations of this compound for a specified period (e.g., 48 hours).

-

Wound Healing Assay: A "wound" or scratch is created in the confluent cell monolayer.

-

Imaging and Analysis: The rate of wound closure is monitored and quantified over time using microscopy and image analysis software. The IC50 value is determined by plotting the inhibition of motility against the concentration of this compound.

TGF-β-Induced Fibrosis Marker Gene Expression in Kidney Fibroblasts

Objective: To evaluate the ability of this compound to suppress the pro-fibrotic signaling of TGF-β in kidney fibroblasts.

Methodology:

-

Cell Culture: Human primary kidney fibroblasts are cultured in appropriate media.

-

Stimulation: Cells are stimulated with TGF-β to induce the expression of fibrosis markers.

-

Treatment: Concurrently with or prior to TGF-β stimulation, cells are treated with a range of this compound concentrations.

-

Data Analysis: The relative gene expression is normalized to a housekeeping gene, and the IC50 for the inhibition of each marker is calculated.

Solid-Phase Integrin Binding Assay

Objective: To determine the binding affinity and selectivity of this compound for various integrin subtypes.

Methodology:

-

Plate Coating: Purified recombinant human integrins (e.g., αvβ1, αvβ3, αvβ5) are coated onto high-binding capacity microtiter plates.

-

Blocking: Non-specific binding sites on the plate are blocked using a suitable blocking buffer (e.g., BSA).

-

Competitive Binding: A constant concentration of a biotinylated ligand for the specific integrin is added to the wells along with varying concentrations of this compound.

-

Incubation and Washing: The plate is incubated to allow for competitive binding, followed by washing steps to remove unbound reagents.

-

Detection: The amount of bound biotinylated ligand is detected by adding streptavidin conjugated to an enzyme (e.g., horseradish peroxidase) and a corresponding substrate. The resulting signal is measured using a plate reader.

-

Data Analysis: The IC50 value is calculated from the dose-response curve of this compound's inhibition of ligand binding.

Visualizations: Signaling Pathways and Workflows

The following diagrams illustrate the proposed mechanism of action of this compound and a generalized experimental workflow.

Caption: Proposed anti-fibrotic mechanism of this compound in the kidney.

Caption: Generalized workflow for preclinical evaluation of this compound.

Conclusion and Future Directions

The initial preclinical data suggest that this compound, a pan-αv integrin inhibitor, holds promise as a therapeutic agent for kidney disease, particularly diabetic nephropathy. Its ability to reduce proteinuria and kidney fibrosis in a relevant animal model, coupled with its demonstrated in vitro activity against key pathological processes, provides a strong rationale for further investigation. Future research should focus on elucidating the precise contribution of each αv integrin subtype to the observed renal protection, optimizing dosing regimens for maximal efficacy and safety, and ultimately, evaluating the therapeutic potential of this compound in human clinical trials for chronic kidney disease.

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to MK-0429 as a Potential Anti-Angiogenic Agent

Executive Summary

This compound is an orally active, non-peptide, RGD-mimetic small molecule that functions as a potent and selective antagonist of the integrin αvβ3.[1][2] Integrin αvβ3 is a key mediator in angiogenesis, the process of forming new blood vessels, which is crucial for tumor growth and metastasis.[2][3] Preclinical studies have demonstrated the potential of this compound to inhibit angiogenesis by disrupting critical signaling pathways in endothelial cells. This document provides a comprehensive technical overview of this compound, summarizing its mechanism of action, preclinical efficacy data, and detailed experimental protocols used in its evaluation.

Mechanism of Action: Targeting the Integrin αvβ3 Signaling Pathway

Integrin αvβ3 plays a vital role in endothelial cell survival, migration, and differentiation—key steps in angiogenesis. Its activation promotes tumor vascularization.[1] this compound acts as an RGD (Arginine-Glycine-Aspartic acid) peptide mimetic antagonist, blocking the assembly and activation of integrin αvβ3.[1] This inhibition disrupts the downstream signaling cascade involving Focal Adhesion Kinase (FAK), Mitogen-activated protein kinase kinase (MEK), and Extracellular signal-regulated kinase (ERK).[1][3] Treatment with this compound has been shown to significantly decrease the phosphorylation of FAK, MEK1/2, and ERK1/2 without altering the total expression levels of these proteins, effectively suppressing endothelial cell function and angiogenesis.[1]

Preclinical Efficacy Data

The anti-angiogenic and anti-tumor effects of this compound have been evaluated in various preclinical models. The quantitative data from these studies are summarized below.

In Vitro Efficacy

This compound has demonstrated potent activity against endothelial cells and selectivity for its target integrin.

Table 1: In Vitro Activity of this compound

| Assay Type | Target | Cell Line | Endpoint | Value | Reference |

|---|---|---|---|---|---|

| Cell Adhesion | Integrin αvβ3 | HEK293-αvβ3 | IC50 | 0.58 ± 0.30 nM | [4][5] |

| Cell Adhesion | Integrin αvβ5 | HEK293-αvβ5 | IC50 | ~58 nM (~100-fold less potent) | [4][5] |

| Cell Adhesion | Integrin αIIbβ3, α5β1 | HEK293 | Activity | >1000-fold less active | [4][5] |

| Binding Affinity | Human αvβ3 | - | Kd | 0.33 ± 0.04 nM | [5] |

| Binding Affinity | Murine αvβ3 | - | Kd | 0.56 ± 0.07 nM | [5] |

| Binding Affinity | Rat αvβ3 | - | Kd | 1.23 ± 0.11 nM |[5] |

IC50: Half-maximal inhibitory concentration; Kd: Equilibrium dissociation constant.

Studies using immortalized Human Umbilical Vein Endothelial Cells (HUEhT-1) showed that this compound inhibits cell proliferation, migration, and adhesion in a dose-dependent manner.[1][3] Furthermore, it significantly suppressed VEGF-induced tube formation, a key process in angiogenesis.[1]

In Vivo Efficacy

This compound has shown significant anti-tumor and anti-metastatic effects in mouse xenograft models.

Table 2: In Vivo Efficacy of this compound in Murine Models

| Tumor Model | Dosing Regimen | Primary Endpoint | Result | Reference |

|---|---|---|---|---|

| B16F10 Melanoma Metastasis | 100 mg/kg, p.o., b.i.d. | Reduction in lung tumor colonies | 64% reduction vs. vehicle | [4][5] |

| B16F10 Melanoma Metastasis | 300 mg/kg, p.o., b.i.d. | Reduction in lung tumor colonies | 57% reduction vs. vehicle | [4][5] |

| B16F10 Melanoma Metastasis | 300 mg/kg, p.o., b.i.d. | Reduction in lung tumor area | 60% reduction vs. vehicle | [4][5][6] |

| B16F10-luc Melanoma Metastasis (de novo) | 300 mg/kg, p.o., b.i.d. | Reduction in lung metastases progression | 22% (ventral) and 38% (dorsal) reduction vs. vehicle | [4][7] |

| Oral Squamous Cell Carcinoma (OSCC) Xenograft | 100 mg/kg, p.o., q.d. | Tumor Progression | Significant suppression vs. control |[1][3] |

p.o.: oral administration; b.i.d.: twice daily; q.d.: once daily.

In an OSCC xenograft model, histological analysis revealed that this compound administration led to decreased tumor vascularization, as evidenced by a significant reduction in CD31 (endothelial cell marker) and Ki-67 (proliferation marker) positive cells.[1]

Key Experimental Protocols

Detailed methodologies are critical for the replication and validation of scientific findings. The following are protocols for key experiments used to evaluate this compound.

In Vitro Tube Formation Assay

This assay assesses the ability of endothelial cells to form capillary-like structures, a hallmark of angiogenesis.[8]

-

Preparation : Coat a 96-well plate with an Extracellular Matrix (ECM) solution and allow it to solidify at 37°C.[1]

-

Cell Seeding : Resuspend HUEhT-1 cells in serum-free endothelial cell growth medium containing an angiogenic factor like VEGF165 (e.g., 100 ng/ml).[1]

-

Treatment : Add this compound to the cell suspension at various final concentrations. Seed approximately 2.0 x 10⁴ cells per well.[1] Include a vehicle control and a known inhibitor control (e.g., 10 µM suramin).[1][9]

-

Incubation : Incubate the plate at 37°C in a 5% CO₂ incubator for 16 hours.[1]

-

Visualization : Stain the cells with a fluorescent dye and examine tube formation using a fluorescence microscope.[1]

-

Quantification : Capture images and analyze them using software like ImageJ with an angiogenesis analyzer plugin to quantify parameters such as the number of junctions, number of meshes, number of segments, and total segment length.[1]

Cell Migration (Wound Healing) Assay

This assay measures the 2D migration of endothelial cells.[10]

-

Monolayer Creation : Grow HUEhT-1 cells to confluence in a culture dish.

-

Wound Infliction : Create a "scratch" or wound in the cell monolayer using a sterile pipette tip.[10]

-

Treatment : Replace the medium with fresh medium containing various concentrations of this compound or a vehicle control. To isolate migration from proliferation, an anti-mitotic agent can be added.[10]

-

Imaging : Capture images of the wound at time zero and at subsequent time points (e.g., every 6-12 hours).

-

Analysis : Measure the area of the wound at each time point to determine the rate of wound closure, which corresponds to cell migration.

In Vivo Oral Cancer Xenograft Study

This protocol assesses the anti-tumor effect of this compound in a live animal model.

Conclusion and Future Directions

This compound is a potent integrin αvβ3 antagonist with significant anti-angiogenic activity demonstrated in preclinical models.[1][3] Its mechanism of action, centered on the inhibition of the FAK-MEK-ERK signaling pathway, is well-supported by in vitro evidence.[1] In vivo studies have confirmed its ability to inhibit tumor growth and metastasis by suppressing tumor vascularization.[1][4]

While early clinical trials in other indications did not lead to its advancement, the compelling preclinical data suggest that integrin αvβ3-targeting agents like this compound warrant re-examination as angiogenesis inhibitors in oncology.[1] Future research could explore combination therapies, where this compound's anti-angiogenic properties might synergize with other anti-cancer agents, or focus on specific cancer types where integrin αvβ3 is a particularly strong driver of pathology.[1][11]

References

- 1. Inhibition of angiogenesis and tumor progression of this compound, an integrin αvβ3 antagonist, on oral squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Inhibition of angiogenesis and tumor progression of this compound, an integrin αvβ3 antagonist, on oral squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Orally active αvβ3 integrin inhibitor this compound reduces melanoma metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. spandidos-publications.com [spandidos-publications.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. Orally active αvβ3 integrin inhibitor this compound reduces melanoma metastasis [pubmed.ncbi.nlm.nih.gov]

- 8. merckmillipore.com [merckmillipore.com]

- 9. researchgate.net [researchgate.net]

- 10. Consensus guidelines for the use and interpretation of angiogenesis assays - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

The Role of MK-0429 in Cell Adhesion and Migration: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

MK-0429, a potent and selective, orally active nonpeptide pan-integrin antagonist, has garnered significant interest for its role in modulating fundamental cellular processes such as adhesion and migration. This document provides a comprehensive technical overview of the mechanisms of action, key experimental findings, and detailed protocols related to the investigation of this compound's effects on cell adhesion and migration.

Introduction: this compound and Integrin Antagonism

This compound exerts its biological effects by targeting integrins, a family of transmembrane glycoprotein receptors crucial for cell-extracellular matrix (ECM) and cell-cell interactions. Specifically, this compound demonstrates high affinity for the αvβ3 integrin, a key player in tumor angiogenesis, proliferation, and metastasis. By blocking the binding of natural ligands to these integrins, this compound effectively disrupts the signaling cascades that govern cell adhesion and motility.

Quantitative Analysis of this compound Activity

The inhibitory potency of this compound has been quantified across a range of integrin subtypes. The following tables summarize the key in vitro and in vivo findings.

Table 1: In Vitro Inhibitory Activity of this compound

| Integrin Subtype | IC50 (nM) | Ligand |

| αvβ1 | 1.6 | - |

| αvβ3 | 2.8 | Vitronectin |

| αvβ5 | 0.1 | - |

| αvβ6 | 0.7 | - |

| αvβ8 | 0.5 | - |

| α5β1 | 12.2 | - |

Table 2: In Vivo Efficacy of this compound in a B16F10 Melanoma Metastasis Model

| Treatment Group | Dosage | Administration Route | Reduction in Metastatic Tumor Colonies (%) | Reduction in Tumor Area (%) |

| This compound | 100 mg/kg | Oral (twice daily) | 64 | Not Reported |

| This compound | 300 mg/kg | Oral (twice daily) | 57 | 60 |

Signaling Pathways Modulated by this compound

This compound's inhibition of integrin αvβ3 disrupts downstream signaling pathways critical for cell adhesion and migration. A primary pathway affected is the Focal Adhesion Kinase (FAK), Mitogen-activated protein kinase kinase (MEK), and Extracellular signal-regulated kinase (ERK) cascade.

Caption: this compound inhibits the binding of ECM ligands to integrin αvβ3, thereby blocking the downstream FAK/MEK/ERK signaling pathway that promotes cell adhesion, migration, and proliferation.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. The following sections provide comprehensive protocols for key assays used to investigate the effects of this compound.

Cell Adhesion Assay

This protocol outlines the methodology to assess the inhibitory effect of this compound on cell adhesion to vitronectin-coated surfaces.

Experimental Workflow: Cell Adhesion Assay

Caption: Workflow for a quantitative cell adhesion assay to evaluate the effect of this compound.

Protocol:

-

Plate Coating: Coat the wells of a 96-well microtiter plate with vitronectin solution (e.g., 10 µg/mL in PBS) and incubate overnight at 4°C.

-

Blocking: Wash the wells with PBS and block non-specific binding sites by incubating with 1% Bovine Serum Albumin (BSA) in PBS for 1 hour at 37°C.

-

Cell Preparation: Culture human umbilical vein endothelial cells (HUEhT-1) or another appropriate cell line to sub-confluency. Harvest the cells using a non-enzymatic cell dissociation solution and resuspend in serum-free medium.

-

Inhibitor Treatment: Prepare a serial dilution of this compound in serum-free medium. Incubate the cell suspension with the different concentrations of this compound for 30 minutes at 37°C.

-

Cell Seeding: Add 100 µL of the cell-inhibitor suspension to each vitronectin-coated well.

-

Incubation: Incubate the plate for 1-2 hours at 37°C in a humidified incubator with 5% CO₂ to allow for cell adhesion.

-

Washing: Gently wash the wells twice with PBS to remove non-adherent cells.

-

Staining and Quantification: Fix the adherent cells with 4% paraformaldehyde, stain with 0.5% crystal violet solution, and then solubilize the stain with a solution such as 10% acetic acid. Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of adherent cells.

Cell Migration (Wound Healing) Assay

This assay is employed to assess the effect of this compound on the migratory capacity of a confluent cell monolayer.

Experimental Workflow: Wound Healing Assay

Caption: Step-by-step workflow for a wound healing (scratch) assay to measure cell migration.

Protocol:

-

Cell Seeding: Seed cells (e.g., HUEhT-1) in a 6-well plate and culture until they form a confluent monolayer.

-

Wound Creation: Using a sterile p200 pipette tip, create a straight scratch across the center of the cell monolayer.

-

Washing: Gently wash the wells with PBS to remove any detached cells and debris.

-

Treatment: Replace the medium with fresh culture medium containing the desired concentration of this compound or a vehicle control.

-

Imaging (Time 0): Immediately capture images of the scratch in each well using a phase-contrast microscope. Mark the location of the image for consistent imaging later.

-

Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO₂ for 12-24 hours.

-

Imaging (Final): After the incubation period, acquire images of the same marked locations.

-

Quantification: Measure the area of the wound at both time points using image analysis software (e.g., ImageJ). The percentage of wound closure can be calculated to determine the effect of this compound on cell migration.

Conclusion

This compound is a powerful tool for investigating the roles of integrins in cell adhesion and migration. Its potent and selective inhibition of αvβ3 and other integrins disrupts key signaling pathways, leading to a reduction in these cellular processes. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this compound and other integrin antagonists in diseases characterized by aberrant cell adhesion and migration, such as cancer. The dose-dependent inhibition of cell adhesion and migration, coupled with the in vivo reduction of tumor metastasis, underscores the potential of this compound as a therapeutic agent.[1]

References

The Selectivity Profile of MK-0429: A Technical Overview for Drug Development Professionals

Kenilworth, NJ - MK-0429, an orally active, nonpeptide small molecule, has been a subject of significant interest in the fields of oncology, osteoporosis, and fibrotic diseases due to its potent and selective inhibition of integrin function. This technical guide provides a comprehensive analysis of the selectivity profile of this compound against various integrin subtypes, details the experimental methodologies used for these characterizations, and elucidates the downstream signaling consequences of its target engagement.

Quantitative Selectivity Profile of this compound

This compound was initially developed as a selective inhibitor of the αvβ3 integrin.[1][2] However, subsequent investigations have revealed a broader, yet defined, profile against multiple αv-containing integrins, classifying it as a pan-αv integrin antagonist.[3][4][5] The inhibitory potency of this compound has been quantified through various assays, with the resulting IC50 and Kd values summarized in the tables below.

Inhibitory Potency (IC50) of this compound Against Various Integrins

The half-maximal inhibitory concentration (IC50) values demonstrate the concentration of this compound required to inhibit 50% of the integrin's activity in a given assay.

| Integrin Subtype | IC50 (nM) | Ligand/Assay Context |

| αvβ1 | 1.6 | Inhibition of fibronectin-binding[3][6][7] |

| αvβ3 | 2.8 | Inhibition of vitronectin-binding[3][6] |

| αvβ5 | 0.1 | Inhibition of vitronectin-binding[3][6][7] |

| αvβ6 | 0.7 | Inhibition of ligand binding[3][6][7] |

| αvβ8 | 0.5 | Inhibition of ligand binding[3][6] |

| α5β1 | 12.2 | Inhibition of fibronectin-binding[3][6] |

| αIIbβ3 | >1000-fold less active than against αvβ3 | Cell adhesion to fibrinogen[8][9] |

Note: Some sources also report an IC50 of 80 nM for αvβ3.[10] Another study reported an IC50 of 0.08 nM for the inhibition of ligand binding to purified human αvβ3 integrin.[8][9]

Binding Affinity (Kd) of this compound for αvβ3 Integrin

The equilibrium dissociation constant (Kd) reflects the binding affinity of this compound to the integrin receptor. A lower Kd value indicates a higher binding affinity.

| Species | Kd (nM) |

| Human αvβ3 | 0.33 ± 0.04[8][9] |

| Murine αvβ3 | 0.56 ± 0.07[8][9] |

| Rat αvβ3 | 1.23 ± 0.11[8][9] |

Experimental Protocols

The determination of the selectivity profile of this compound relies on robust and reproducible experimental methodologies. The following sections detail the key assays employed.

Integrin-Ligand Binding Assays (Solid-Phase ELISA)

This assay quantifies the ability of an inhibitor to disrupt the interaction between a purified integrin and its immobilized ligand.

Workflow:

Methodology:

-

Microtiter plates are coated with a specific extracellular matrix protein (e.g., vitronectin for αvβ3 and αvβ5, fibronectin for α5β1).

-

The plates are then blocked to prevent non-specific binding.

-

Purified integrin receptors are added to the wells along with varying concentrations of this compound.

-